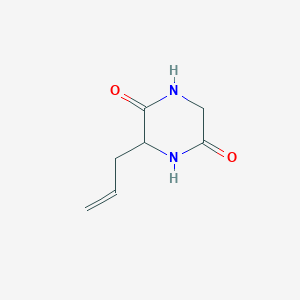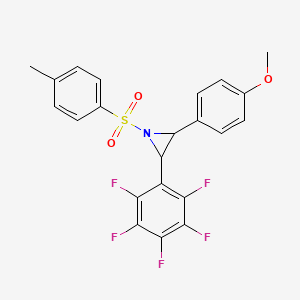
2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or a halide. For instance, the reaction of 4-methoxyphenylamine with an epoxide or a halide under basic conditions can yield the aziridine ring.
Introduction of the Perfluorophenyl Group: The perfluorophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the aziridine intermediate with a perfluorophenyl halide in the presence of a base.
Tosylation: The final step involves the tosylation of the aziridine nitrogen. This can be achieved by reacting the aziridine intermediate with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring is highly reactive towards nucleophiles due to ring strain. Nucleophilic attack can open the ring, leading to the formation of substituted amines.
Oxidation: The methoxyphenyl group can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic Substitution: Substituted amines or other derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a useful intermediate in organic synthesis.
Biology: The compound’s ability to form covalent bonds with nucleophiles makes it a potential candidate for studying enzyme mechanisms or developing enzyme inhibitors.
Medicine: Its unique structure and reactivity may lead to the development of new pharmaceuticals or diagnostic agents.
Industry: The compound can be used in the development of new materials or as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine involves its reactivity towards nucleophiles. The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring opening and the formation of covalent bonds with nucleophiles. This reactivity can be exploited in various applications, such as enzyme inhibition or the development of covalent drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)-1-tosylaziridine: Lacks the perfluorophenyl group, which may result in different reactivity and applications.
3-(Perfluorophenyl)-1-tosylaziridine:
2-(4-Methoxyphenyl)-3-phenyl-1-tosylaziridine: Contains a phenyl group instead of a perfluorophenyl group, which may influence its reactivity and applications.
Uniqueness
2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine is unique due to the presence of both the methoxyphenyl and perfluorophenyl groups. These groups contribute to its distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
861437-21-0 |
|---|---|
Molekularformel |
C22H16F5NO3S |
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonyl-3-(2,3,4,5,6-pentafluorophenyl)aziridine |
InChI |
InChI=1S/C22H16F5NO3S/c1-11-3-9-14(10-4-11)32(29,30)28-21(12-5-7-13(31-2)8-6-12)22(28)15-16(23)18(25)20(27)19(26)17(15)24/h3-10,21-22H,1-2H3 |
InChI-Schlüssel |
PGTFLHAEXGHYKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950153.png)
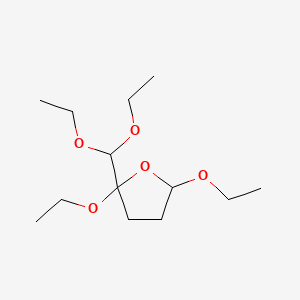
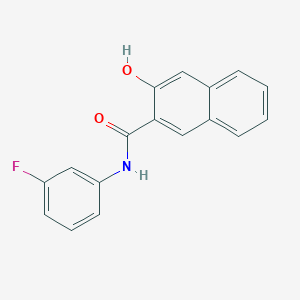
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13950175.png)
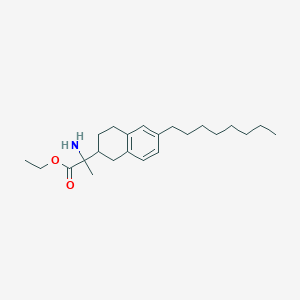
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
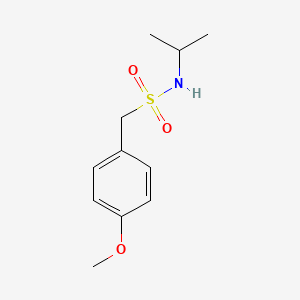
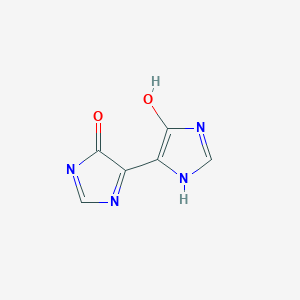
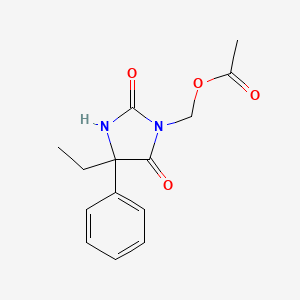
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)
